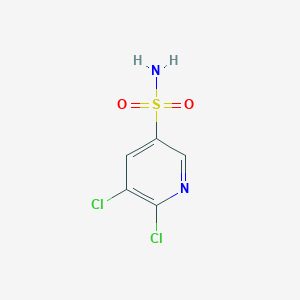

5,6-Dichloropyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUQCJKXHIGCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406070 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622339-80-4 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5,6-Dichloropyridine-3-sulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridine-3-sulfonamide

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community. As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The unique arrangement of its functional groups—a pyridine ring substituted with two chlorine atoms and a sulfonamide moiety—imparts a distinct set of chemical properties that are highly valuable in research and development for designing novel compounds with potential biological activities[1][2].

The dichlorinated structure enhances the electron-withdrawing nature of the pyridine ring, influencing its reactivity, while the sulfonamide group can increase solubility and provides a key pharmacophore known for a wide array of biological activities[1][3]. Sulfonamide-based compounds have a storied history in medicine, evolving from early antibacterial agents to a versatile scaffold found in drugs targeting a multitude of diseases, including cancer, viral infections, and inflammatory conditions[4][5].

This guide offers a comprehensive exploration of the core . It is intended for researchers, medicinal chemists, and drug development professionals, providing not only essential data but also the scientific rationale behind experimental methodologies, thereby ensuring a deeper, more applicable understanding of this important chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis.

-

Chemical Name: this compound

The structure features a pyridine core, which is an aromatic heterocycle. The chlorine atoms at positions 5 and 6 are strong electron-withdrawing groups, which makes the pyridine ring electron-deficient. This electronic feature is critical for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The sulfonamide group (-SO₂NH₂) at position 3 is a key functional group in medicinal chemistry. It is a hydrogen bond donor and acceptor, which can significantly influence the molecule's solubility and its ability to interact with biological targets.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological systems. They directly impact formulation development, absorption, distribution, metabolism, and excretion (ADME) profiles, and overall suitability as a drug candidate or intermediate.

| Property | Value | Source(s) | Significance in Drug Development |

| Molecular Weight | 227.07 g/mol | [7][8] | Influences diffusion rates and compliance with heuristics like Lipinski's Rule of Five. |

| Melting Point | 164-168 °C | [7] | A key indicator of purity and lattice energy. A defined melting range is crucial for solid-state characterization. |

| Boiling Point | 408.2 ± 55.0 °C (Predicted) | [6][8] | Useful for purification via distillation under vacuum, though decomposition may occur at atmospheric pressure. |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6][8] | Important for process chemistry, including reactor volume calculations and solvent selection for crystallization. |

| Flash Point | 200.7 ± 31.5 °C (Predicted) | [6][8] | A critical safety parameter for handling and storage, indicating the temperature at which it can ignite. |

| XLogP3 | 1.19 | [8] | A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | [8] | The -NH₂ of the sulfonamide group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | [8] | The nitrogen in the pyridine ring and the two oxygen atoms of the sulfonamide group can accept hydrogen bonds. |

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its purity profile and potential impurities. A common and logical approach to synthesizing pyridine sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.

A generalized synthetic pathway can be visualized as follows:

Caption: Generalized workflow for the synthesis of this compound.

This reaction is a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride[9]. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The electron-deficient nature of the dichlorinated pyridine ring enhances the reactivity of the sulfonyl chloride precursor[1].

Key Experimental Protocols

Reproducible and validated protocols are essential for characterizing any chemical compound. The following sections describe standard methodologies for determining critical physicochemical properties.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds. Its high resolution allows for the separation of the main compound from synthesis-related impurities and degradation products, providing a precise quantitative assessment. This is crucial for ensuring the safety and efficacy of any final product derived from this intermediate.

Methodology:

-

System Preparation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler is used.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective for sulfonamides.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the compound has strong absorbance (typically determined by a UV scan).

-

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Standard workflow for purity determination via reverse-phase HPLC.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range for this compound is reported as 164-168 °C[7].

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold. The sulfonamide functional group is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets[10].

-

Antibacterial Agents: The sulfonamide moiety is famous for its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis, which is essential for bacterial survival[2].

-

Enzyme Inhibitors: Heterocyclic sulfonamides are key components in the design of various enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases[3][4]. The dichloropyridine core of this molecule can be further functionalized to achieve specific binding interactions within an enzyme's active site.

-

Scaffold for Library Synthesis: The reactive chlorine atoms allow for facile derivatization through nucleophilic aromatic substitution, enabling chemists to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies[2][10].

Safety and Handling

According to GHS classification information, this compound is considered harmful if swallowed[8][11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity whose value extends far beyond its basic structure. Its physicochemical properties, including a high melting point, moderate lipophilicity, and the presence of key hydrogen bonding groups, make it a suitable intermediate for further chemical modification. The combination of a reactive dichloropyridine core and a biologically significant sulfonamide moiety establishes it as a powerful building block for the discovery of new therapeutic agents. A thorough understanding of the properties and analytical methodologies detailed in this guide is paramount for any scientist aiming to unlock its full potential in the laboratory and beyond.

References

-

IndiaMART. (n.d.). 5 6 Dichloropyridine 3 Sulfonamide. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source Not Specified.

- Google Patents. (2012). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

Chemsrc. (n.d.). This compound | CAS#:622339-80-4. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound (622339-80-4), Grade Standard. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9. Retrieved from [Link]

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

ResearchGate. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. Buy this compound | 622339-80-4 [smolecule.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:622339-80-4 | Chemsrc [chemsrc.com]

- 7. indiamart.com [indiamart.com]

- 8. echemi.com [echemi.com]

- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 10. 6-Chloropyridine-3-sulfonamide|CAS 40741-46-6 [benchchem.com]

- 11. labsolu.ca [labsolu.ca]

molecular structure of 5,6-Dichloropyridine-3-sulfonamide

An In-Depth Technical Guide to the Molecular Structure of 5,6-Dichloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core. Its structure is distinguished by the presence of two chlorine atoms at the 5 and 6 positions and a sulfonamide functional group at the 3 position.[1][2] This specific arrangement of substituents imparts unique electronic properties and chemical reactivity, making it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The sulfonamide group is a well-established pharmacophore, a key structural feature responsible for a drug's biological activity, found in a wide array of FDA-approved medications.[3] This guide provides a detailed examination of the molecular structure, properties, synthesis, and applications of this compound, offering valuable insights for professionals in chemical research and drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 622339-80-4 | [1][2][4] |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | [1][2][4][5][6] |

| Molecular Weight | 227.07 g/mol | [2][4][6] |

| Appearance | Solid, Powder | [1][2] |

| Melting Point | 164-168 °C | [2] |

| Boiling Point | 408.2 ± 55.0 °C at 760 mmHg | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| SMILES | NS(=O)(=O)C1=CC(Cl)=C(Cl)N=C1 | [4] |

| InChI Key | MPXFKNFJVCEHKV-UHFFFAOYSA-N | [7] |

The molecular structure is defined by a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The two chlorine atoms and the sulfonamide group are strong electron-withdrawing groups. Their presence significantly influences the electron density of the pyridine ring, enhancing its electrophilic character and affecting its reactivity in chemical transformations.[1][5]

Caption: 2D chemical structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized from a suitable dichloropyridine precursor. A common synthetic strategy involves the introduction of the sulfonamide group via electrophilic substitution or modification of a pre-existing functional group.

General Synthetic Workflow

One plausible synthetic route begins with the chlorination and subsequent sulfonation of a pyridine derivative, followed by amination to form the final sulfonamide product. The presence of the chloro groups makes the pyridine ring susceptible to nucleophilic substitution, which is a key aspect of its reactivity.[5]

Caption: Generalized synthetic pathway for this compound.

Key Reactions

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom and the attached functional groups facilitates the displacement of the chlorine atoms by various nucleophiles. This reactivity allows for the introduction of diverse functional groups, creating a library of derivatives for structure-activity relationship (SAR) studies.[5]

-

Sulfonamide Chemistry: The sulfonamide group itself can undergo further reactions. For instance, it can react with amines to form more complex sulfonamides, which is a common strategy in medicinal chemistry to modulate the compound's properties.[5]

Role in Drug Discovery and Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its wide range of biological activities.[8] Compounds containing this moiety have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3][8]

Significance as a Scaffold

This compound serves as a valuable scaffold or building block in drug discovery for several reasons:

-

Privileged Structure: The pyridine-3-sulfonamide core is recognized as a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. This makes it a promising starting point for developing inhibitors for various enzymes, such as kinases.

-

Metabolic Stability: The sulfonamide group is generally more resistant to metabolic hydrolysis compared to an amide bond, which can lead to improved pharmacokinetic profiles in drug candidates.

-

Hydrogen Bonding: The sulfonamide group provides both hydrogen bond donors (N-H) and acceptors (S=O), enabling strong interactions with biological targets like proteins and enzymes.

The development of nitrogen-rich S(VI) compounds, moving beyond traditional sulfonamides, represents a new frontier in creating bioisosteres with novel properties.[9]

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of characteristic spectroscopic signatures.

Expected Spectroscopic Data

-

¹H NMR: The pyridine ring has two aromatic protons. Their chemical shifts would be downfield due to the electron-withdrawing effects of the substituents. The coupling between them would result in a characteristic splitting pattern. The N-H protons of the sulfonamide group would appear as a broad singlet.

-

¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine and sulfonamide groups would show significant shifts.

-

IR Spectroscopy: Key vibrational bands would include:

-

~3300-3400 cm⁻¹ (N-H stretching of the sulfonamide)

-

~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ (asymmetric and symmetric S=O stretching)

-

~1550-1600 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

-

~700-850 cm⁻¹ (C-Cl stretching)

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 226, corresponding to the monoisotopic mass. A characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be observed, with prominent peaks at M, M+2, and M+4.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

Storage and Handling Protocol

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and under an inert atmosphere.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemically significant compound whose value lies in its versatile structure. The combination of a dichlorinated pyridine ring and a sulfonamide group creates a molecule with enhanced reactivity and a high potential for biological activity. Its role as a key intermediate and molecular scaffold makes it an important tool for scientists in the ongoing development of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure, properties, and reactivity is paramount for leveraging its full potential in research and development.

References

-

5 6 Dichloropyridine 3 Sulfonamide. IndiaMART. [Link]

-

This compound (622339-80-4), Grade Standard. IndiaMART. [Link]

-

This compound | CAS#:622339-80-4. Chemsrc. [Link]

-

4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9. ZaiQi Bio-Tech. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

-

Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. National Institutes of Health (NIH). [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 622339-80-4|this compound|BLD Pharm [bldpharm.com]

- 5. Buy this compound | 622339-80-4 [smolecule.com]

- 6. This compound | CAS#:622339-80-4 | Chemsrc [chemsrc.com]

- 7. 5,6-Dichloropyridine-3-carboxamide 75291-84-8 [sigmaaldrich.com]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Technical Guide: Biological Activity of Dichlorinated Pyridine Sulfonamides

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Dichlorinated Pyridine Sulfonamides , with a specific focus on their emerging role as CCR8 antagonists in immuno-oncology and their established utility as Carbonic Anhydrase (CA) inhibitors .

Pharmacophore Versatility in Immuno-Oncology and Enzyme Inhibition

Executive Summary

Dichlorinated pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, distinguished by their electron-deficient heteroaromatic core and high lipophilicity. Unlike their benzenesulfonamide counterparts, the pyridine nitrogen offers unique hydrogen-bonding vectors, while the chlorine substituents (typically at positions 2,6 or 3,5) modulate metabolic stability and hydrophobic pocket occupancy.

This guide focuses on two primary biological activities:

-

CCR8 Antagonism: A cutting-edge application where 2,6-dichloropyridine-3-sulfonamides block the CCL1-CCR8 axis, preventing regulatory T cell (Treg) recruitment to the tumor microenvironment (TME).

-

Carbonic Anhydrase Inhibition: The classical application where the sulfonamide moiety acts as a zinc-binding group (ZBG), with the dichlorinated tail conferring selectivity for tumor-associated isoforms (hCA IX and XII).

Chemical Space & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a pyridine ring substituted with a sulfonamide group (

The "Dichlorinated" Advantage

-

Lipophilicity (

): The addition of two chlorine atoms significantly increases the partition coefficient, facilitating membrane permeability and blood-brain barrier (BBB) penetration if required. -

Metabolic Blockade: Chlorination at the 2,6- or 3,5-positions blocks metabolically liable sites (e.g., P450 oxidation), extending the half-life (

) of the molecule. -

Electronic Effects: The electron-withdrawing nature of the chlorines, combined with the pyridine nitrogen, increases the acidity of the sulfonamide proton (

reduction), enhancing its interaction with metal centers (like

SAR Table: Substituent Effects

| Position | Substituent | Biological Impact |

| Pyridine N | -- | H-bond acceptor; critical for water-mediated bridging in active sites. |

| C-2/C-6 | -Cl | Critical for CCR8 Activity. Steric bulk fills hydrophobic sub-pockets; prevents oxidative metabolism. |

| C-3 | -SO2NH-R | Warhead. Unsubstituted ( |

| C-4/C-5 | -H / -Me | Fine-tuning of solubility. Substitution here often reduces potency due to steric clashes. |

Therapeutic Focus I: CCR8 Antagonism in Immuno-Oncology

Mechanism of Action: The C-C motif chemokine receptor 8 (CCR8) is highly enriched on tumor-infiltrating regulatory T cells (Tregs). The ligand CCL1 is secreted by tumor cells and tumor-associated macrophages, recruiting CCR8+ Tregs to suppress the immune response.

Dichlorinated Pyridine Sulfonamide Activity: Derivatives such as 2,6-dichloropyridine-3-sulfonamides act as potent, allosteric antagonists of CCR8. By blocking this receptor, the drug prevents Treg accumulation in the tumor, thereby "releasing the brakes" on Cytotoxic T Lymphocytes (CD8+ T cells).

Signaling Pathway Visualization

The following diagram illustrates the blockade of the CCL1-CCR8 axis by the sulfonamide inhibitor.

Caption: Blockade of the CCL1-CCR8 immunosuppressive axis by dichlorinated pyridine sulfonamides restores CD8+ T cell antitumor activity.

Therapeutic Focus II: Carbonic Anhydrase (CA) Inhibition[1]

Mechanism of Action:

The unsubstituted sulfonamide moiety (

Selectivity Profile:

-

hCA I / II (Cytosolic): Ubiquitous. Inhibition causes systemic side effects (fatigue, paresthesia).

-

hCA IX / XII (Transmembrane): Overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH.

-

The Dichloro Effect: The 3,5-dichloro substitution on the pyridine ring enhances selectivity for hCA IX over hCA II by exploiting the hydrophobic pocket specific to the tumor-associated isoforms.

Experimental Methodologies

Protocol: Synthesis of 2,6-Dichloropyridine-3-Sulfonamides

Rationale: This workflow ensures the installation of the sulfonamide group while preserving the critical chlorine atoms.

Reagents: 2,6-dichloropyridine, Chlorosulfonic acid (

-

Chlorosulfonation:

-

Cool 2,6-dichloropyridine (1.0 eq) to 0°C.

-

Add Chlorosulfonic acid (5.0 eq) dropwise.

-

Heat to 140°C for 4 hours. Caution: HCl gas evolution.

-

Quench onto crushed ice to precipitate 2,6-dichloropyridine-3-sulfonyl chloride .

-

-

Amination (Coupling):

-

Dissolve the sulfonyl chloride in anhydrous THF.

-

Add Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Stir at Room Temperature (RT) for 12 hours.

-

-

Purification:

-

Evaporate solvent.

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc).

-

Assay: CCR8 Calcium Flux (Functional Antagonism)

Rationale: Measures the ability of the compound to inhibit CCL1-induced intracellular calcium release, a proxy for GPCR activation.

Materials: CHO-K1 cells stably expressing hCCR8 and G

Step-by-Step:

-

Seeding: Plate CHO-hCCR8 cells (10,000/well) in 384-well black plates. Incubate overnight.

-

Dye Loading: Aspirate media; add Calcium 6 dye loading buffer. Incubate 1h at 37°C.

-

Compound Addition: Add test compounds (Dichlorinated pyridine sulfonamides) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

-

Agonist Stimulation: Inject hCCL1 (

concentration, typically ~10 nM). -

Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

-

Analysis: Calculate

based on reduction of Peak Fluorescence relative to DMSO control.

Assay: Carbonic Anhydrase Stopped-Flow Kinetic Assay

Rationale: Determines the inhibition constant (

Reaction:

Step-by-Step:

-

Preparation: Prepare buffer (20 mM Hepes, pH 7.5, 20 mM

). Add Phenol Red indicator (0.2 mM). -

Enzyme Mix: Incubate purified hCA IX (or hCA II) with the test inhibitor for 15 min at RT.

-

Substrate: Saturated

solution in water. -

Measurement: Rapidly mix Enzyme/Inhibitor solution with Substrate solution in a Stopped-Flow apparatus.

-

Detection: Monitor absorbance decrease at 557 nm (acidification).

-

Calculation: Determine initial velocity (

). Fit to the Cheng-Prusoff equation to derive

Representative Biological Data[1][2][3][4][5][6][7][8][9][10][11]

The following table summarizes expected potency ranges for optimized dichlorinated pyridine sulfonamides based on literature benchmarks.

| Compound Class | Target | Primary Activity ( | Selectivity Profile |

| 2,6-Dichloro-3-sulfonamide | CCR8 | 4 - 15 nM ( | >100x vs CCR4, CCR1 |

| 3,5-Dichloro-4-sulfonamide | hCA IX | 12 - 30 nM ( | >50x vs hCA II |

| Monochloro Analog | CCR8 | 250 - 500 nM | Low (Metabolic liability) |

| Benzene Analog | CCR8 | > 1000 nM | Poor binding fit |

References

- Design, Synthesis and Biological Evaluation of Pyridine Sulfonamide Derivatives.Journal of Medicinal Chemistry. (General SAR for pyridine sulfonamides).

-

Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. World Intellectual Property Organization, WO2024115549A1.

-

Carbonic anhydrase inhibitors: Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides. European Journal of Medicinal Chemistry.

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. Molecules.

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals.

5,6-Dichloropyridine-3-sulfonamide: A Pivotal Scaffold for Next-Generation Kinase and Bcl-2 Inhibitors

Topic: 5,6-Dichloropyridine-3-sulfonamide as a Chemical Intermediate Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 622339-80-4) has emerged as a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple pyridine derivatives, this scaffold offers a unique tri-functional handle : a sulfonamide moiety for hydrogen-bonding interactions (often targeting the ATP-binding pocket or hydrophobic grooves of proteins), and two differentially reactive chlorine atoms at positions C5 and C6.

Its primary utility lies in its regioselective reactivity , allowing sequential functionalization. It is a critical intermediate in the synthesis of Bcl-2 family inhibitors (apoptosis inducers) and CCR8 modulators , where it serves as the core scaffold linking the sulfonamide "warhead" to variable hydrophobic domains.

Chemical Profile & Reactivity Logic

Structural Analysis

The compound features a pyridine ring substituted with electron-withdrawing groups (EWGs) that dictate its chemical behavior.

-

C3-Sulfonamide (-SO₂NH₂): A strong EWG that significantly lowers the LUMO energy of the pyridine ring, activating it towards nucleophilic attack.

-

C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the inductive effect of the adjacent nitrogen and the para-positioning relative to the sulfonamide (if considering resonance contributions).

-

C5-Chlorine (Meta to N): Significantly less reactive towards SₙAr but remains available for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) after C6 functionalization.

Regioselectivity Map

The core value of this intermediate is the ability to selectively functionalize C6 without disturbing C5. This "ortho-effect" is driven by the stabilization of the Meisenheimer complex when the nucleophile attacks the position adjacent to the ring nitrogen.[1][2]

Figure 1: Stepwise functionalization strategy exploiting the differential reactivity of C6 and C5 chlorines.

Synthesis of the Intermediate

While commercially available, in-house preparation is often required to ensure anhydrous conditions or to introduce isotopically labeled sulfonamide groups. The synthesis typically proceeds via the ammonolysis of the corresponding sulfonyl chloride.

Protocol: Ammonolysis of 5,6-Dichloropyridine-3-sulfonyl chloride

Objective: Convert the sulfonyl chloride to the sulfonamide without hydrolyzing the reactive C6-Cl bond.

Reagents:

-

5,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv)

-

Ammonium hydroxide (NH₄OH, 28-30% aq., 5.0 equiv)

-

Isopropyl Alcohol (IPA) or Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 5,6-Dichloropyridine-3-sulfonyl chloride and IPA (10 vol). Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature prevents competitive hydrolysis of the sulfonyl chloride and suppresses SₙAr side reactions at C6.

-

Addition: Dropwise add aqueous NH₄OH over 30 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.

-

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Quench & Isolation: Concentrate the solvent under reduced pressure to ~1/3 volume. Dilute with cold water. The product typically precipitates as a white to off-white solid.

-

Purification: Filter the solid, wash with cold water (to remove NH₄Cl salts), and dry under vacuum at 45 °C. Recrystallization from Ethanol/Water can be performed if purity <98%.

Self-Validating Check:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the sulfonyl chloride signals and the appearance of a broad singlet (exchangeable with D₂O) around δ 7.5–8.0 ppm corresponding to the -SO₂NH₂ protons.

-

Mass Spec: Confirm [M+H]⁺ = 227/229 (characteristic Cl₂ isotope pattern).

Downstream Applications: Bcl-2 Inhibitor Synthesis[3]

The most prominent application of this intermediate is in the synthesis of Bcl-2 (B-cell lymphoma 2) inhibitors , a class of drugs used to treat hematologic malignancies (e.g., analogs of Venetoclax).

In these pathways, the pyridine sulfonamide acts as a bioisostere for the nitro-benzenesulfonamide moiety found in earlier generation inhibitors (like ABT-737), offering improved solubility and metabolic stability.

Case Study: Synthesis of a Bcl-2 Pharmacophore

The following workflow illustrates the installation of a piperazine-linked hydrophobic tail, a key step in constructing the Bcl-2 binding domain.

Reaction: SₙAr Displacement at C6. Substrates: this compound + N-Boc-piperazine (or specific aryl-piperazine).

Figure 2: Synthesis workflow for the C6-amination of the scaffold.

Experimental Protocol: C6-Selective Amination

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (10 mL/g).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Note: Inorganic bases like K₂CO₃ can also be used but may require longer reaction times due to solubility.

-

Nucleophile Addition: Add the amine nucleophile (e.g., 1-Boc-piperazine, 1.1 equiv).

-

Heating: Heat the mixture to 90 °C under nitrogen. Monitor the disappearance of the starting material.

-

Critical Control Point: If the temperature exceeds 120 °C, you may observe trace displacement of the C5-chlorine or bis-substitution. Keep strictly to 90–100 °C.

-

-

Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄.

-

Yield: Typical yields for C6 displacement are 85–95%.

Quantitative Data Summary

| Parameter | Value / Property | Notes |

| CAS Number | 622339-80-4 | |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | |

| Molecular Weight | 227.07 g/mol | |

| Appearance | White to Off-White Powder | |

| Melting Point | 164–168 °C | |

| pKa (Sulfonamide) | ~9.5–10.0 | Estimated; acidic proton allows salt formation |

| Regioselectivity (SₙAr) | C6 : C5 > 50 : 1 | Under mild basic conditions (<100°C) |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in water and non-polar solvents |

Safety & Handling

-

Hazard Classification: GHS07 (Harmful).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis or oxidation.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Bcl-2 Inhibitor Synthesis: Melt-extruded solid dispersions containing an apoptosis-inducing agent. US Patent 11,369,599 B2. (2022). Describes the use of this compound as a key intermediate for "Compound 1".

-

Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine SₙAr reactivity rules).

-

CCR8 Modulator Synthesis: Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO Patent 2024/115549 A1. (2024). Cites the use of the scaffold in constructing chemokine receptor antagonists.

-

Electrochemical Synthesis: Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes. (2021). Angewandte Chemie Int. Ed. Discusses alternative routes to sulfonamide formation on heteroaromatics.

Sources

Unlocking the Therapeutic Potential of 5,6-Dichloropyridine-3-sulfonamide: A Technical Guide for Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] 5,6-Dichloropyridine-3-sulfonamide, a specific yet under-investigated member of this chemical class, presents a compelling opportunity for novel drug discovery. This technical guide provides a comprehensive framework for elucidating the potential therapeutic targets of this compound. By leveraging the extensive knowledge of the broader sulfonamide family and employing state-of-the-art target identification and validation methodologies, researchers can systematically explore its therapeutic promise in oncology, infectious diseases, and neurological disorders. This document serves as a roadmap, offering both foundational insights and actionable experimental protocols to guide the scientific investigation of this compound.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

Sulfonamides, characterized by the -SO2NH2 moiety, were among the first synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their initial success stemmed from their ability to competitively inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][4][5][6] This selective toxicity, targeting a pathway absent in humans who obtain folate from their diet, established sulfonamides as a critical tool in combating bacterial infections.[3][4][7]

Over the decades, the therapeutic landscape of sulfonamides has expanded dramatically beyond their antimicrobial origins. This versatile scaffold is now a key component in drugs targeting a wide range of conditions, including:

-

Cancer: Acting as inhibitors of carbonic anhydrases, tyrosine kinases, matrix metalloproteinases, and histone deacetylases.[8]

-

Diabetes: Forming the basis of sulfonylurea drugs that stimulate insulin secretion.[3]

-

Diuresis: Found in thiazide and loop diuretics used to treat hypertension and edema.[3][9]

-

Viral Infections: Exhibiting antiviral properties against various pathogens.[1][10]

-

Inflammation: Used in the treatment of inflammatory bowel disease.[3][4]

-

Neurological Disorders: Showing potential in the management of conditions like Alzheimer's and Parkinson's disease.[11][12][13][14][15]

The dichloropyridine moiety in this compound may further modulate its biological activity, potentially enhancing potency, selectivity, or pharmacokinetic properties. This guide outlines a systematic approach to unravel the specific therapeutic targets of this intriguing molecule.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the established pharmacology of the sulfonamide class, we can hypothesize several key areas where this compound may exhibit therapeutic efficacy.

Oncology

The application of sulfonamides in cancer therapy is a rapidly evolving field.[8] Several approved anticancer drugs, such as vemurafenib and pazopanib, incorporate the sulfonamide group.[10]

Potential Targets:

-

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, particularly isoforms IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

-

Tyrosine Kinases: These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. The sulfonamide scaffold can be tailored to inhibit specific tyrosine kinases implicated in cancer.

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a key process in cancer invasion and metastasis. Sulfonamide-based inhibitors of MMPs have shown promise in preclinical studies.

-

Histone Deacetylases (HDACs): HDACs play a critical role in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes. Some sulfonamides have been identified as HDAC inhibitors.

-

DNA Intercalation: Certain sulfonamide derivatives have demonstrated the ability to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription in cancer cells.[16][17]

Hypothesized Signaling Pathway Involvement:

Caption: A multi-pronged workflow for target identification.

3.1.1. Biochemical Approaches

-

Affinity Chromatography-Mass Spectrometry:

-

Immobilize this compound onto a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with cell or tissue lysates.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

-

Activity-Based Protein Profiling (ABPP):

-

Synthesize a probe molecule by incorporating a reactive group and a reporter tag onto the this compound scaffold.

-

Incubate the probe with a proteome.

-

The probe will covalently label the active sites of target enzymes.

-

Visualize and identify the labeled proteins using techniques like gel electrophoresis and mass spectrometry.

-

3.1.2. Cellular Approaches

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with this compound.

-

Heat the cells across a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized against thermal denaturation by compound binding.

-

-

Phenotypic Screening:

-

Screen the compound across a panel of cell lines representing different diseases (e.g., various cancer types, neuronal cells).

-

Identify cell lines that are particularly sensitive to the compound.

-

Use transcriptomics, proteomics, or genetic approaches (e.g., CRISPR screens) in the sensitive cell lines to identify the pathways and targets affected by the compound.

-

3.1.3. Computational Approaches

-

Molecular Docking:

-

Perform in silico docking of this compound against a library of known protein structures, particularly those known to be targeted by other sulfonamides.

-

Prioritize potential targets based on binding affinity and mode of interaction.

-

Target Validation

Once a list of potential targets is generated, rigorous validation is crucial.

3.2.1. In Vitro Validation

| Experiment | Description |

| Enzymatic Assays | Directly measure the inhibitory or activating effect of the compound on the purified recombinant target protein. |

| Binding Assays | Quantify the binding affinity of the compound to the target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |

3.2.2. Cellular Validation

| Experiment | Description |

| Target Knockdown/Knockout | Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in cells. Assess whether this phenocopies the effect of the compound. |

| Overexpression Studies | Overexpress the target protein in cells and determine if this confers resistance to the compound. |

| Cellular Biomarker Assays | Measure the effect of the compound on downstream signaling events or biomarkers known to be regulated by the target protein. |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its sulfonamide core suggests a high probability of biological activity, while the dichloropyridine substitution offers the potential for unique target interactions. The systematic approach outlined in this guide, combining established knowledge of the sulfonamide class with modern target discovery technologies, provides a clear path for researchers to unlock the full therapeutic potential of this compound. Future investigations should focus on a thorough exploration of its activity in relevant disease models, detailed structure-activity relationship studies to optimize its properties, and comprehensive preclinical evaluation to assess its safety and efficacy.

References

- Al-Bidhani, A. R. M., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 50(4), 3749–3762.

- BLD Pharm. (n.d.). This compound.

-

Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3764. [Link]

-

Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(14), 5334. [Link]

-

Mihajlović, M., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 10(1), 1-10. [Link]

-

ResearchGate. (n.d.). Therapeutic applications of sulfonamides. [Link]

-

El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]

-

MSD Manual Professional Edition. (2024). Sulfonamides. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Teixeira, J., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. Pharmaceuticals, 16(6), 844. [Link]

-

Le, T. H., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 14(3), 1836-1845. [Link]

-

Kumar, R., et al. (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Medicinal Research Reviews. [Link]

-

Gray, B. L., et al. (2014). Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. The Journal of biological chemistry, 289(13), 9118–9128. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

Rieder, M. J., et al. (1990). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 113(6), 487-489. [Link]

-

National Center for Biotechnology Information. (n.d.). Neurological Disorders. [Link]

-

Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology (15th ed.). McGraw-Hill. [Link]

-

Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. [Link]

-

Mathews, S. M., et al. (2015). SULFA DRUGS AND THE SKIN. World Journal of Pharmaceutical Research, 4(9), 1289-1301. [Link]

-

Kumar, A., et al. (2021). Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside. Molecular and Cellular Biochemistry, 476(11), 4157–4175. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurological Disorders - Mental, Neurological, and Substance Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master Guide: 5,6-Dichloropyridine-3-sulfonamide Purity & Standardization

The following technical guide is structured as a high-level whitepaper designed for drug development professionals. It prioritizes causal logic, robust validation, and actionable standards over generic descriptions.

Executive Summary & Scaffold Significance

5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) is a high-value pharmacophore intermediate.[1][2] Its structural utility lies in the 5,6-dichloro substitution pattern , which electronically deactivates the pyridine ring, making the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for synthesizing complex kinase inhibitors (e.g., PI3K/PI4K targets) and next-generation carbonic anhydrase inhibitors [1, 2].

However, this same reactivity introduces specific stability challenges. The electron-deficient ring renders the sulfonamide moiety sensitive to specific degradation pathways. This guide establishes the purity standards required to mitigate downstream synthetic failures.

Synthesis Logic & Impurity Origins

To control purity, one must understand the genesis of impurities. The synthesis typically involves the chlorosulfonation of 2,3-dichloropyridine or the amination of 5,6-dichloropyridine-3-sulfonyl chloride.

Mechanistic Impurity Pathway

The following diagram illustrates the critical control points where impurities are generated.

Figure 1: Synthetic pathway highlighting the hydrolysis risk of the sulfonyl chloride intermediate, leading to the sulfonic acid impurity.

Impurity Profile Table

| Impurity Type | Chemical Identity | Origin | Criticality |

| Impurity A | 5,6-Dichloropyridine-3-sulfonic acid | Hydrolysis of precursor | High : Acidic impurity interferes with base-catalyzed couplings. |

| Impurity B | 2,3-Dichloropyridine | Unreacted starting material | Medium : Inert but lowers assay value. |

| Impurity C | Ammonium Chloride / Salts | Neutralization byproduct | Low : Removed by wash, but affects gravimetric assay. |

Grade Standards & Specifications

In drug development, "purity" is context-dependent. We define three tiers of specifications based on the downstream application.

Specification Tiers

| Parameter | Tier 1: Screening Grade | Tier 2: Process Grade | Tier 3: GMP Reference |

| Application | HTS, Initial SAR | Scale-up, Pilot Plant | Clinical Batch Release |

| Assay (HPLC) | ≥ 95.0% | ≥ 98.0% | ≥ 99.5% |

| Appearance | Off-white solid | White to off-white crystalline powder | White crystalline powder |

| Water Content (KF) | ≤ 1.0% | ≤ 0.5% | ≤ 0.2% |

| Sulfonic Acid | Not specified | ≤ 1.0% | ≤ 0.15% |

| Residue on Ignition | ≤ 0.5% | ≤ 0.1% | ≤ 0.05% |

| Solubility | Clear in DMSO | Clear in DMSO/MeOH | Clear, colorless in DMSO |

Expert Insight: For Tier 2 and 3, strict control of the Sulfonic Acid impurity is mandatory. The free acid can protonate basic catalysts in subsequent SNAr coupling reactions, stalling conversion rates [3].

Analytical Protocol: Validated HPLC Method

Standard generic gradients often fail to separate the sulfonic acid impurity from the sulfonamide due to similar UV activity. The following method utilizes ion suppression (acidic pH) to retain the acidic impurities on the hydrophobic phase.

Chromatographic Conditions

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 30°C.

-

Detection: UV @ 265 nm (Lambda max for chloropyridine).

-

Injection Vol: 5 µL.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Analytical Workflow Diagram

This workflow ensures data integrity by incorporating system suitability tests (SST) before sample analysis.

Figure 2: Step-by-step analytical workflow enforcing System Suitability Tests (SST) to ensure method reliability.

Handling & Stability Guidelines

The 5,6-dichloro substitution withdraws electron density, reducing the basicity of the pyridine nitrogen but increasing the acidity of the sulfonamide NH2.

-

Hygroscopicity: The compound is moderately hygroscopic. Storage in a desiccator is required to prevent cake formation.

-

Reactivity: Avoid storage near strong bases or oxidizing agents.

-

Safety: Classified as H302 (Harmful if swallowed) and H315 (Irritant) . Standard PPE (gloves, goggles, fume hood) is mandatory during weighing [4].

References

-

National Institutes of Health (NIH). (2024). Sulfonamides as a Promising Scaffold in Drug Discovery.[4][5] PubMed. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link]

Sources

Technical Guide: The Role of Dichlorination in Pyridine Sulfonamide Activity

Executive Summary

In medicinal chemistry, the pyridine sulfonamide scaffold represents a privileged structure, serving as a core pharmacophore in therapeutics ranging from anti-inflammatory agents (COX-2 inhibitors) to ion channel blockers (Nav1.7) and GPCR antagonists.[1]

Dichlorination of the pyridine ring is not merely a lipophilic modification; it is a precision tool for modulating the electronic landscape and metabolic profile of the molecule. This guide details how strategic placement of chlorine atoms—typically at the 3,5- or 2,6-positions—drives potency through three distinct mechanisms:

-

pKa Depression: Enhancing the acidity of the sulfonamide -NH-, facilitating electrostatic interactions.

-

Metabolic Blockade: Sterically and electronically shielding the pyridine ring from oxidative metabolism (e.g., N-oxidation or hydroxylation).

-

Hydrophobic/Halogen Bonding: Filling lipophilic pockets and engaging in directed halogen-

or halogen-carbonyl interactions.

Mechanistic Principles of Dichlorination

Electronic Modulation (The pKa Pivot)

The acidity of the sulfonamide nitrogen (

Incorporating a pyridine ring lowers the

-

Result: The

of the sulfonamide -NH- drops significantly (often into the 5.0–7.0 range). -

Biological Impact: At physiological pH (7.4), a larger fraction of the drug exists in the deprotonated (anionic) state, which is critical for:

-

Metal Coordination: Binding to

in Carbonic Anhydrases. -

Salt Bridges: Interaction with positively charged arginine or lysine residues in ion channels (e.g., Nav1.7 voltage sensors).

-

Visualization: The Dichlorination Logic Flow

Figure 1: Mechanistic flow illustrating how dichlorination translates electronic effects into biological potency.

Case Studies in Drug Development

P2X7 Receptor Antagonists (Inflammation)

The P2X7 receptor is a key driver of inflammation (IL-1

Data Summary: Impact of Chlorination on Potency

| Compound Variant | Structure Motif | P2X7 Antagonism ( | Mechanism of Improvement |

| Unsubstituted | Pyridine-4-sulfonamide | > 10,000 nM | Poor binding fit; rapid metabolism. |

| Monochloro | 3-chloropyridine | ~ 500 nM | Partial electronic modulation. |

| Dichloro (Lead) | 3,5-dichloropyridine | 4.9 nM | Optimized pKa; "Tighter packing" in hydrophobic pocket. |

Note: The 3,5-dichloro substitution provided a >1000-fold increase in potency compared to the unsubstituted scaffold, attributed to both the "acidic warhead" effect and specific hydrophobic interactions. [1]

Nav1.7 Inhibitors (Pain Management)

In the development of selective Nav1.7 inhibitors, acyl sulfonamides are often employed.[2][3] The "warhead" must engage the voltage-sensing domain (VSD4).

-

Role of Chlorine: Substitution on the heteroaryl ring (often pyridine or pyrazole) fine-tunes the acidity to match the specific electrostatic environment of the VSD4 arginine residues.

-

Selectivity: Dichlorination can also impart selectivity over the cardiac Nav1.5 channel by exploiting subtle differences in the size of the lipophilic pocket adjacent to the anion-binding site. [2]

Experimental Protocols

Synthesis of 3,5-Dichloropyridine-4-Sulfonamide Derivatives

Rationale: This protocol utilizes oxidative chlorination, a robust method for generating the sulfonyl chloride intermediate from a thiol, which is then coupled with an amine.

Reagents:

-

3,5-dichloro-4-mercaptopyridine (Starting Material)

-

N-Chlorosuccinimide (NCS) or

gas (Oxidant) -

2N HCl / Acetonitrile (Solvent system)

-

Primary Amine (

)

Step-by-Step Workflow:

-

Oxidative Chlorination (Sulfonyl Chloride Formation):

-

Dissolve 3,5-dichloro-4-mercaptopyridine (1.0 eq) in a mixture of Acetonitrile/2N HCl (5:1 v/v).

-

Cool to 0°C.

-

Add NCS (4.0 eq) portion-wise over 30 minutes. Caution: Exothermic.[4]

-

Stir at 0–10°C for 2 hours. Monitor by TLC (disappearance of thiol).

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over

. Concentrate in vacuo to obtain crude 3,5-dichloropyridine-4-sulfonyl chloride. Note: Unstable; use immediately.

-

-

Sulfonamide Coupling:

-

Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Add Pyridine or TEA (3.0 eq) as a base scavenger.

-

Add the target Amine (

, 1.1 eq) dropwise at 0°C. -

Warm to room temperature and stir for 4–12 hours.

-

-

Purification:

-

Quench with water. Extract with DCM.

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthesis Pathway

Figure 2: Synthetic route for generating dichlorinated pyridine sulfonamides via oxidative chlorination.

References

-

Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists.[1] Journal of Medicinal Chemistry, 55(8), 3687–3698.[1] Link

-

McKerrall, S. J., et al. (2019). Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry, 62(8), 4091–4109. Link

-

Motani, A., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. Link

-

Almeida, C., et al. (2016). Chlorination and Oxidation of Sulfonamides by Free Chlorine: Identification and Behaviour of Reaction Products by UPLC-MS/MS. Journal of Environmental Management. Link

Sources

- 1. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dichloropyridine-3-sulfonamide from 2,3-Dichloropyridine

Introduction

5,6-Dichloropyridine-3-sulfonamide is a vital heterocyclic intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its structural motif, featuring a dichlorinated pyridine ring coupled with a sulfonamide functional group, imparts unique physicochemical properties that are leveraged in the design of novel bioactive molecules. The strategic placement of the sulfonamide group at the 3-position and chlorine atoms at the 5- and 6-positions makes it a versatile scaffold for further chemical elaboration.

This comprehensive guide provides a detailed protocol for the two-step synthesis of this compound, commencing with the readily available starting material, 2,3-dichloropyridine. The synthesis involves an initial electrophilic chlorosulfonation to yield the key intermediate, 5,6-dichloropyridine-3-sulfonyl chloride, followed by a nucleophilic amination to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Mechanistic Overview: The "Why" Behind the Synthesis

The transformation of 2,3-dichloropyridine to this compound is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfur atom.

Step 1: Electrophilic Chlorosulfonation of 2,3-Dichloropyridine

The initial step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The pyridine ring, while aromatic, is electron-deficient due to the electronegativity of the nitrogen atom. The two chlorine atoms further deactivate the ring towards electrophilic attack.

However, under forcing conditions (e.g., heating), the reaction proceeds. The key to the success of this synthesis lies in the regioselectivity of the sulfonation. Electrophilic substitution on the pyridine ring generally occurs at the 3-position (meta to the nitrogen), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[2][3] In the case of 2,3-dichloropyridine, the chlorine atoms are deactivating ortho-, para-directors. The chlorine at the 2-position deactivates the 3- and 4-positions, while the chlorine at the 3-position deactivates the 2- and 4-positions. The 5-position is the least sterically hindered and is meta to the nitrogen, making it the most favorable site for electrophilic attack. Therefore, the chlorosulfonation is expected to proceed regioselectively at the 5-position of the 2,3-dichloropyridine ring, which corresponds to the 3-position of the renumbered final product's parent name (pyridine-3-sulfonamide).

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Step 2: Amination of 5,6-Dichloropyridine-3-sulfonyl Chloride

The second step involves the conversion of the newly installed sulfonyl chloride group into a sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by a nucleophilic amine, in this case, ammonia (from an aqueous solution). The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a chloride ion, yielding the stable sulfonamide product. This is a common and efficient method for the synthesis of sulfonamides.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,3-Dichloropyridine | 2402-77-9 | C₅H₃Cl₂N | 147.99 | White to off-white solid, irritant.[5][6] |

| Chlorosulfonic Acid | 7790-94-5 | ClSO₃H | 116.52 | Colorless to yellow liquid, corrosive, reacts violently with water.[7][8][9] |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, colorless liquid, suspected carcinogen. |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.04 | Colorless liquid with a strong pungent odor, corrosive. |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | White crystalline solid. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid, drying agent. |

Step 1: Synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride

Caption: Workflow for the chlorosulfonation of 2,3-dichloropyridine.

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add 2,3-dichloropyridine (14.8 g, 0.1 mol).

-

Cool the flask in an ice-salt bath to 0-5 °C with stirring.

-

Slowly add chlorosulfonic acid (46.6 g, 0.4 mol, 4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Slowly heat the reaction mixture in an oil bath to 120-130 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dichloropyridine-3-sulfonyl chloride as an oil or a low-melting solid. This crude product is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

Caption: Workflow for the amination of 5,6-dichloropyridine-3-sulfonyl chloride.

Procedure:

-

Dissolve the crude 5,6-dichloropyridine-3-sulfonyl chloride (from Step 1, assuming 0.1 mol theoretical yield) in a suitable organic solvent such as dichloromethane or tetrahydrofuran (100 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated aqueous ammonium hydroxide (28-30%, approx. 50 mL) dropwise, maintaining the temperature below 10 °C. A white precipitate should form.

-

After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold water (2 x 30 mL) to remove any ammonium salts.

-

Dry the solid product under vacuum to a constant weight to yield this compound as a white to off-white powder.

Results and Discussion

The two-step synthesis outlined above provides a reliable route to this compound. The expected yield for this process is typically in the range of 60-70% over the two steps, depending on the purity of the starting materials and the efficiency of the work-up procedures.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chromatographic techniques are widely used for the analysis of sulfonamides.[10]

Reaction Mechanism Diagram

Caption: Proposed reaction mechanism for the synthesis of this compound.

Safety Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

2,3-Dichloropyridine: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8][9] Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Ensure a supply of sodium bicarbonate is readily available to neutralize spills. The reaction should be equipped with a gas trap to scrub the evolved HCl.

-

Ammonium Hydroxide: Is corrosive and has a strong, irritating odor. Work in a well-ventilated area and avoid inhaling the vapors.

-

Dichloromethane: Is a suspected carcinogen. Handle in a fume hood and minimize exposure.

In case of skin contact with any of these chemicals, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield in Step 1 | Insufficient heating or reaction time. | Ensure the reaction temperature reaches 120-130 °C and is maintained for the recommended duration. Monitor by TLC. |

| Degradation of starting material or product. | Avoid excessively high temperatures. Ensure slow and controlled addition of chlorosulfonic acid. | |

| Low or no yield in Step 2 | Incomplete reaction of the sulfonyl chloride. | Ensure an adequate excess of ammonium hydroxide is used and allow sufficient reaction time. |

| Hydrolysis of the sulfonyl chloride intermediate. | Use the crude sulfonyl chloride promptly after preparation and minimize its exposure to moisture. | |